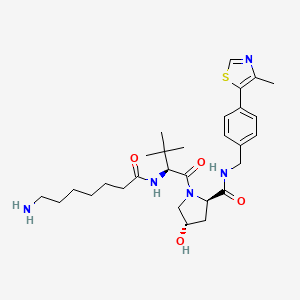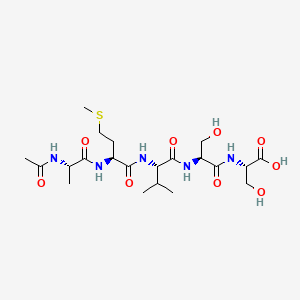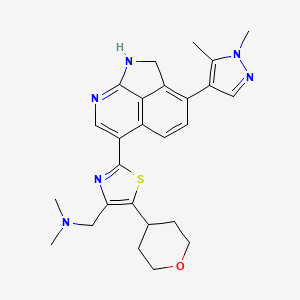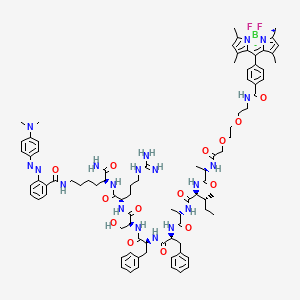
CatD-P1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CatD-P1 is a pH-insensitive probe for Cathepsin D, a protease involved in various biological processes. Cathepsin D is an aspartic protease that plays a crucial role in the degradation of proteins within lysosomes. This compound is designed to detect Cathepsin D activity in various biological contexts, making it a valuable tool for scientific research .
Vorbereitungsmethoden
CatD-P1 is synthesized using a combination of solid-phase and solution-phase synthesis techniques . The synthetic route involves the assembly of peptide sequences on a solid support, followed by the incorporation of a fluorophore. The final product is purified using high-performance liquid chromatography to ensure high purity and yield .
Analyse Chemischer Reaktionen
CatD-P1 undergoes specific reactions with Cathepsin D, resulting in the cleavage of the peptide bond and the release of a fluorescent signal . The probe is designed to be stable across a wide pH range, allowing it to function in various cellular environments. The major product formed from this reaction is a fluorescent peptide fragment, which can be detected using fluorescence microscopy or spectroscopy .
Wissenschaftliche Forschungsanwendungen
CatD-P1 has several scientific research applications:
Biology: It is used to study the activity of Cathepsin D in macrophages and other immune cells. This helps in understanding the role of Cathepsin D in immune responses and inflammation.
Medicine: This compound is employed in research related to diseases such as Alzheimer’s, where Cathepsin D activity is implicated. It aids in the detection and monitoring of disease progression.
Chemistry: The probe is used in the development of new diagnostic tools and therapeutic agents targeting Cathepsin D.
Industry: This compound is utilized in the development of assays for drug screening and biomarker discovery.
Wirkmechanismus
CatD-P1 functions by binding to Cathepsin D and undergoing cleavage at a specific peptide bond . This cleavage results in the release of a fluorescent signal, which can be detected and quantified. The molecular target of this compound is the active site of Cathepsin D, and the pathway involved includes the hydrolysis of the peptide bond within the probe .
Vergleich Mit ähnlichen Verbindungen
CatD-P1 is unique due to its pH insensitivity and high specificity for Cathepsin D . Similar compounds include other peptide-based probes designed for different proteases, such as Cathepsin B and Cathepsin L . These probes differ in their peptide sequences and fluorophores, which are tailored to the specific protease they target. This compound stands out for its stability across a wide pH range and its ability to provide a strong fluorescent signal upon activation .
Eigenschaften
Molekularformel |
C86H112BF2N19O14 |
|---|---|
Molekulargewicht |
1684.7 g/mol |
IUPAC-Name |
N-[(5S)-6-amino-5-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[2-[2-[[4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)benzoyl]amino]ethoxy]ethoxy]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]amino]-6-oxohexyl]-2-[[4-(dimethylamino)phenyl]diazenyl]benzamide |
InChI |
InChI=1S/C86H112BF2N19O14/c1-11-51(2)73(103-78(113)56(7)96-71(110)50-122-44-43-121-42-41-94-79(114)61-33-31-60(32-34-61)72-74-52(3)45-54(5)107(74)87(88,89)108-55(6)46-53(4)75(72)108)85(120)97-57(8)77(112)100-68(47-58-23-14-12-15-24-58)82(117)101-69(48-59-25-16-13-17-26-59)83(118)102-70(49-109)84(119)99-67(30-22-40-95-86(91)92)81(116)98-66(76(90)111)29-20-21-39-93-80(115)64-27-18-19-28-65(64)105-104-62-35-37-63(38-36-62)106(9)10/h12-19,23-28,31-38,45-46,51,56-57,66-70,73,109H,11,20-22,29-30,39-44,47-50H2,1-10H3,(H2,90,111)(H,93,115)(H,94,114)(H,96,110)(H,97,120)(H,98,116)(H,99,119)(H,100,112)(H,101,117)(H,102,118)(H,103,113)(H4,91,92,95)/t51-,56+,57+,66+,67+,68+,69+,70+,73+/m1/s1 |
InChI-Schlüssel |
VHZRKVFXEBPTRY-AVFMSDJMSA-N |
Isomerische SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)C(=O)NCCOCCOCC(=O)N[C@@H](C)C(=O)N[C@@H]([C@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCNC(=O)C7=CC=CC=C7N=NC8=CC=C(C=C8)N(C)C)C(=O)N)C)C)(F)F |
Kanonische SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)C(=O)NCCOCCOCC(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCNC(=O)C7=CC=CC=C7N=NC8=CC=C(C=C8)N(C)C)C(=O)N)C)C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


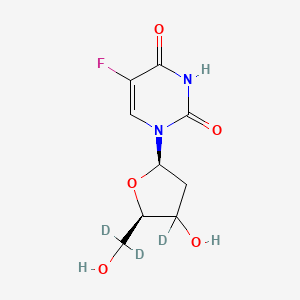
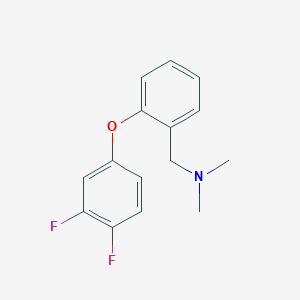

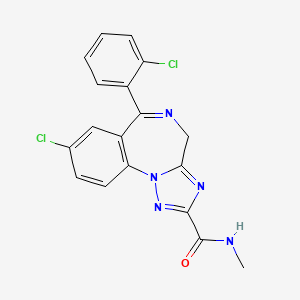

![N-[4-[[6-(3,5-dimethoxyphenyl)purin-9-yl]methyl]phenyl]prop-2-enamide](/img/structure/B12367332.png)
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B12367334.png)
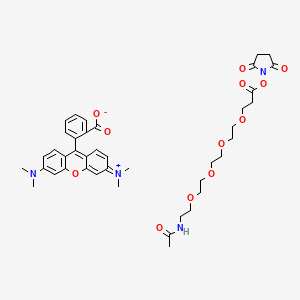
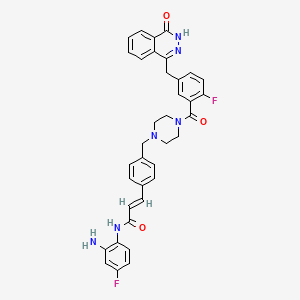

![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-ethyl-1-methylpropyl) ester](/img/structure/B12367375.png)
